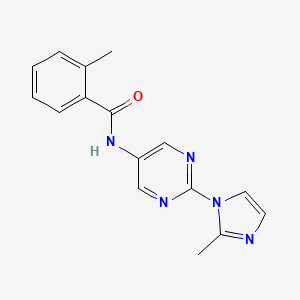

![molecular formula C19H21N5O4 B2556711 6-(2,4-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887458-19-7](/img/structure/B2556711.png)

6-(2,4-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Synthesis Analysis

A rapid practical process has been developed for synthesis of 2,4,5-trisubstituted-imidazoles in excellent yields up to 95% from readily available starting materials . In this CuI catalyzed synthesis, trisubstituted imidazoles were afforded in short reaction times .

Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .

Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Physical And Chemical Properties Analysis

Imidazole is a white or colourless solid that is soluble in water, producing a mildly alkaline solution . It is an aromatic heterocycle, classified as a diazole, and has non-adjacent nitrogen atoms in meta-substitution .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with complex structures, including those similar to the one mentioned, often undergo various synthetic routes to explore their potential biological activities. For example, the synthesis of 7,8-polymethylenepurine derivatives and their precursors, as investigated by Nilov et al. (1995), highlights a method for generating compounds with potential antiviral and antihypertensive activities D. Nilov, A. Kadushkin, I. F. Kerbnikova, et al., 1995. This study underscores the significance of synthesizing derivatives of complex molecules to evaluate their biological effects.

Cytotoxic Activity

The development of compounds with cytotoxic properties is crucial in the search for new cancer therapies. Research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrates the synthesis and evaluation of compounds for their growth inhibitory properties against various cancer cell lines L. Deady, T. Rodemann, L. Zhuang, et al., 2003. This kind of research is indicative of how compounds with specific structural features can be synthesized and tested for their potential as anticancer agents.

Hepatoprotective Activity

The quest for compounds with hepatoprotective activity is another area of significant research interest. A study by Ram et al. (2002) on the synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and their evaluation for hepatoprotective activity illustrates the process of identifying compounds that could protect the liver from damage V. Ram, A. Goel, S. Sarkhel, et al., 2002. This demonstrates the application of synthetic chemistry in discovering new therapeutic agents.

Antioxidant Capacity

Exploring the antioxidant capacity of synthesized compounds is crucial for identifying potential therapeutic agents against oxidative stress-related diseases. Adelakun et al. (2012) investigated the laccase-mediated oxidation of 2,6-dimethoxyphenol to produce compounds with higher antioxidant capacity O. E. Adelakun, T. Kudanga, I. Green, et al., 2012. This study exemplifies the research efforts in enhancing the biological activities of compounds through enzymatic modification.

properties

IUPAC Name |

6-(2,4-dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-10-11(2)24-15-16(21(3)19(26)22(4)17(15)25)20-18(24)23(10)13-8-7-12(27-5)9-14(13)28-6/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPZLRQEEUKHAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16810076 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2556628.png)

![[7-(Butylsulfanyl)-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2556635.png)

![N-({4-allyl-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2556636.png)

![3-benzyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2556646.png)

![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2556647.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556649.png)

![N-[4-(1-adamantyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2556650.png)